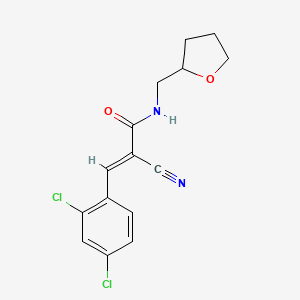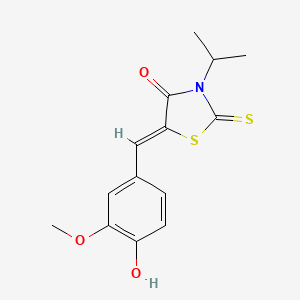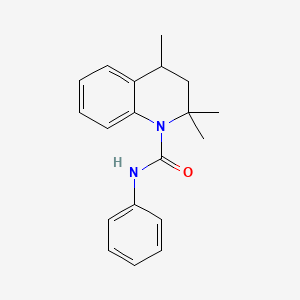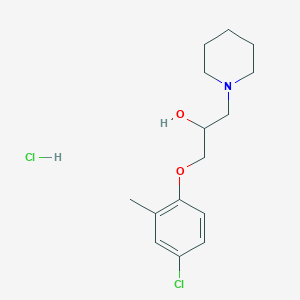![molecular formula C13H14N4O4 B3895438 methyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate](/img/structure/B3895438.png)
methyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate
Vue d'ensemble
Description
Methyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate, also known as MTA, is a chemical compound that has been widely used in scientific research. It is a derivative of the popular drug, methotrexate, and has been found to have several applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of methyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate involves the inhibition of dihydrofolate reductase, an enzyme that is essential for the synthesis of purines and pyrimidines. By inhibiting this enzyme, this compound interferes with DNA synthesis and cell division, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to inhibit the production of inflammatory cytokines, which contributes to its immunosuppressive properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including anti-inflammatory, immunosuppressive, and anticancer properties. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which play a role in the pathogenesis of autoimmune diseases. Additionally, this compound has been found to inhibit the growth of cancer cells by interfering with DNA synthesis and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, this compound has been found to have immunosuppressive properties, which makes it a potential therapeutic agent for autoimmune diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the use of methyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate in scientific research. One direction is the development of this compound-based therapies for the treatment of autoimmune diseases and cancer. Additionally, further research is needed to determine the optimal dosage and administration of this compound to minimize its potential toxicity. Furthermore, the development of this compound analogs with improved efficacy and reduced toxicity is another potential direction for future research.
Applications De Recherche Scientifique
Methyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate has been used in various scientific research studies, including cancer research, immunology, and pharmacology. It has been found to have anti-inflammatory and immunosuppressive properties, making it a potential therapeutic agent for autoimmune diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and cell division.
Propriétés
IUPAC Name |
methyl 2-[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-19-12-5-10(6-16-17-8-14-15-9-17)3-4-11(12)21-7-13(18)20-2/h3-6,8-9H,7H2,1-2H3/b16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVSYSVPWYBUHA-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B3895359.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895370.png)



![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3895394.png)

![N-[1-[(butylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B3895419.png)

![ethyl 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B3895440.png)
![N-[2-(2-fluorophenyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide](/img/structure/B3895447.png)
![N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3895460.png)

![3-(2-methoxyethyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895469.png)